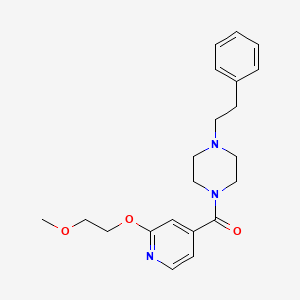

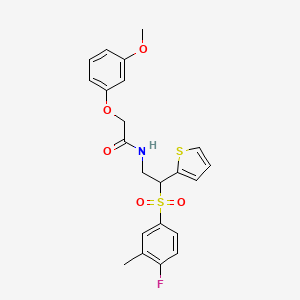

![molecular formula C20H14ClN3 B2964951 1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine CAS No. 618859-61-3](/img/structure/B2964951.png)

1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,5-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

Imidazo[1,5-a]pyridin-3-ylidenes have been found to have a strong π-accepting character . DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Optical Properties and Applications in Material Science

A study by Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential in optical applications. These compounds exhibit remarkable Stokes' shift ranges and quantum yields, making them suitable for luminescent low-cost materials. This research highlights the versatility of imidazo[1,5-a]pyridine derivatives in developing new optical materials with tunable properties (Volpi et al., 2017).

Crystallographic Insights and Molecular Interactions

Skrzypiec et al. (2012) explored the crystal structures of two imidazole-4-imines, including derivatives similar to the chemical , revealing isomorphism and highlighting the role of weak intermolecular interactions in crystal packing. This study provides foundational knowledge for designing compounds with desired crystalline properties (Skrzypiec et al., 2012).

Anticholinesterase Potential for Neurodegenerative Diseases

Kwong et al. (2019) synthesized imidazo[1,2-a]pyridine-based derivatives, evaluating their anticholinesterase potential. These compounds demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting therapeutic applications in treating neurodegenerative diseases (Kwong et al., 2019).

Corrosion Inhibition for Material Protection

Research by Aatiaoui et al. (2021) on Schiff bases based on imidazo[1,2-a]pyridine scaffold demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is critical in industrial settings to extend the lifespan of metal components and structures (Aatiaoui et al., 2021).

Luminescence Switching and Sensing Applications

Zheng et al. (2014) developed a heterobimetallic ruthenium(II)-rhenium(I) complex based on imidazo[1,2-a]pyridine derivatives, demonstrating pH luminescence switching and selective sensing capabilities. Such compounds hold promise for biological imaging and environmental monitoring applications (Zheng et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, also known as (1E)-1-[3-(2-CHLOROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]-N-PHENYLMETHANIMINE or 1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine, is a derivative of imidazopyridine . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

Imidazopyridines are known to undergo various reactions for direct functionalization, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Imidazopyridines have been recognized for their wide range of applications in medicinal chemistry . They are involved in various biochemical pathways due to their unique chemical structure and versatility . .

Result of Action

Imidazopyridines have been reported to have various applications, including in the development of anti-cancer drugs .

Action Environment

It’s worth noting that the synthesis and functionalization of imidazopyridines can be influenced by various factors, including the presence of certain catalysts .

Eigenschaften

IUPAC Name |

1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3/c21-17-11-5-4-10-16(17)20-23-18(19-12-6-7-13-24(19)20)14-22-15-8-2-1-3-9-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEGSYVPEZPATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/no-structure.png)

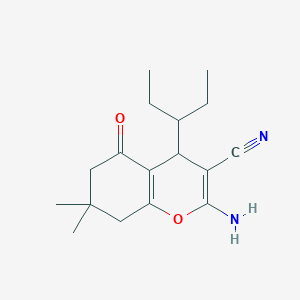

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)

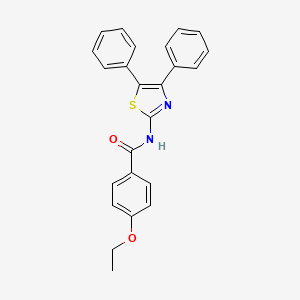

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)

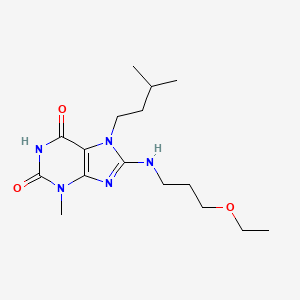

![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)

![6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2964877.png)

![Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2964882.png)

![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)